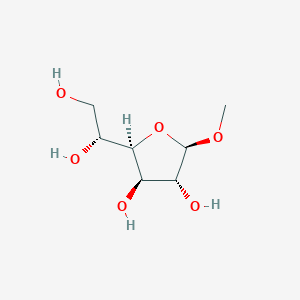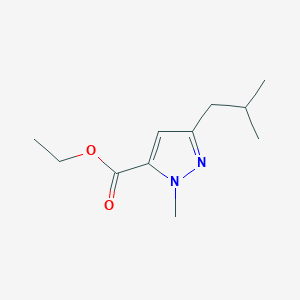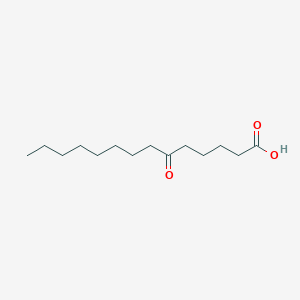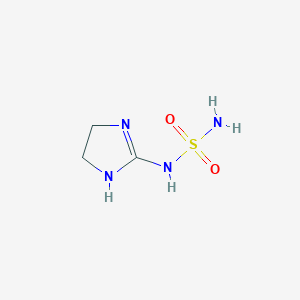
2-Iodopropane-d7
Vue d'ensemble
Description
2-Iodopropane-d7 is a variant of 2-iodopropane where all the hydrogen atoms are substituted by deuterium . It’s used in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives .
Synthesis Analysis
The synthesis of this compound has been reported from 2-propanol-d8 .Molecular Structure Analysis
The molecular formula of this compound is C3D7I . The this compound molecule contains a total of 10 bonds. There are 3 non-H bonds .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.774 g/mL at 25 °C . It has a refractive index of n20/D 1.4925 (lit.) and a boiling point of 88-90 °C .Applications De Recherche Scientifique
Solvant RMN
2-Iodopropane-d7 est souvent utilisé comme solvant en spectroscopie de résonance magnétique nucléaire (RMN) . La RMN est une technique de recherche qui exploite les propriétés magnétiques de certains noyaux atomiques. Elle détermine les propriétés physiques et chimiques des atomes ou des molécules dans lesquelles ils sont contenus.
Synthèse de composés marqués au deutérium
This compound peut être utilisé dans la synthèse de composés marqués au deutérium . Par exemple, il peut être utilisé dans la préparation de dérivés de prényldiphosphate et de prénylcystéine marqués au deutérium . Le marquage au deutérium est une technique utilisée en chimie où l'hydrogène d'une molécule est remplacé par le deutérium, son isotope plus lourd. Cela peut être utile dans divers domaines tels que la découverte et le développement de médicaments, la recherche métabolique et les études environnementales.
Préparation du 1-(isopentylsulfonyl)benzène-d7
Une autre application du this compound est la préparation du 1-(isopentylsulfonyl)benzène-d7 . Ce composé peut être utilisé dans diverses réactions chimiques et études.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2-Iodopropane-d7, also known as Isopropyl-d7 iodide, is a deuterated version of 2-iodopropane It’s known that deuterated compounds are often used in scientific research as tracers, allowing researchers to study reaction mechanisms and identify specific bond formations or cleavages .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. The presence of deuterium allows for the tracking of these interactions, providing valuable insights into the compound’s mechanism of action .
Biochemical Pathways
This compound is involved in the synthesis of various deuterium-labeled compounds. For instance, it may be used in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives
Pharmacokinetics
As a deuterated compound, it’s likely to share similar pharmacokinetic properties with its non-deuterated counterpart, 2-iodopropane .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed through its role as a tracer in scientific research. By substituting hydrogen atoms with deuterium, researchers can track the compound’s interactions and transformations, providing valuable insights into various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . Additionally, it’s important to note that the compound contains copper as a stabilizer , which may also influence its action and stability.
Propriétés
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-2-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOJHQHASLBPH-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575630 | |
| Record name | 2-Iodo(~2~H_7_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101927-33-7 | |
| Record name | 2-Iodo(~2~H_7_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101927-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















